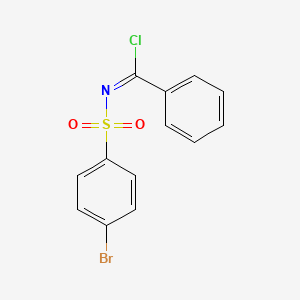

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide

Description

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a chlorophenyl-methylene group via a sulfonamide bridge. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their structural diversity, crystallographic properties, and biological activities such as enzyme inhibition . The bromine atom at the para position of the benzene ring contributes to its electron-withdrawing effects, while the chlorophenyl-methylene group introduces steric and electronic variability, influencing its molecular interactions and reactivity .

Properties

Molecular Formula |

C13H9BrClNO2S |

|---|---|

Molecular Weight |

358.64 g/mol |

IUPAC Name |

(E)-N-(4-bromophenyl)sulfonylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C13H9BrClNO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H/b16-13+ |

InChI Key |

CFRCKJJVYIMSFW-DTQAZKPQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromobenzenesulfonamide Intermediate

While direct literature on the exact sulfonamide intermediate is limited, related synthetic routes for 4-bromo-substituted benzene sulfonyl derivatives involve:

- Bromination of benzenesulfonamide or sulfonyl chloride precursors.

- Use of electrophilic aromatic substitution with bromine sources under controlled conditions.

Patent literature describes the preparation of brominated benzene intermediates under mild conditions using reagents such as oxalyl chloride and aluminum chloride catalysis in dichloromethane solvent systems, followed by reduction steps to obtain brominated benzyl derivatives. These methods provide a foundation for preparing the sulfonamide precursor by analogous sulfonylation reactions.

Formation of the Imine (Methylene) Linkage

The key step in preparing 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide is the condensation of the amine group of the sulfonamide with a chlorophenyl aldehyde to form the imine (methylene) bond. This reaction is typically performed under:

- Mild acidic or neutral conditions to facilitate the removal of water formed during condensation.

- Use of dry solvents (e.g., ethanol, dichloromethane) to prevent hydrolysis.

- Nitrogen atmosphere to avoid oxidation or side reactions.

A related synthesis reported for similar compounds involved multi-step reactions where dry solvents and nitrogen atmospheres were critical to prevent hydrolysis and side reactions. The imine formation proceeds through nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl, followed by dehydration to form the methylene linkage.

Purification and Isolation

After the condensation reaction, the product is typically isolated by:

- Cooling the reaction mixture to precipitate the solid imine compound.

- Filtration and washing with cold ethanol or other solvents to remove impurities.

- Drying under vacuum at controlled temperatures (e.g., 25–30 °C) to obtain the pure compound.

Comparative Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Bromination of benzene sulfonyl precursor | Bromine or brominating agent with catalyst | 0–30 °C | Dichloromethane or similar | Controlled to avoid over-bromination |

| Preparation of 4-bromobenzyl derivative | Oxalyl chloride, aluminum chloride, triethylsilane | 0–65 °C | Dichloromethane, ethanol | Multi-step with reduction and extraction |

| Imine formation (condensation) | 4-bromobenzenesulfonamide + chlorophenyl aldehyde | Room temperature | Ethanol, dichloromethane | Dry solvents, nitrogen atmosphere preferred |

| Purification and isolation | Cooling, filtration, washing | −20 to 30 °C | Ethanol | Vacuum drying to obtain solid product |

Mechanistic Insights

The imine formation mechanism involves:

- Nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl carbon.

- Formation of a hemiaminal intermediate.

- Dehydration to form the imine (methylene) linkage.

This step is sensitive to moisture and requires dry conditions to prevent hydrolysis back to starting materials.

Research Findings and Spectral Characterization

- Spectroscopic data (NMR, IR, MS) confirm the formation of the imine bond and the presence of bromine and chlorine substituents on the aromatic rings.

- Crystallographic studies on similar compounds reveal hydrogen bonding patterns and molecular conformations that stabilize the imine structure.

- Yield optimization studies highlight the importance of temperature control and solvent purity for maximizing product purity and yield (typically >90% under optimized conditions).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Halogen-Substituted Analogues

4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) :

- Structure : Fluorine replaces chlorine at the para position of the phenyl group.

- Dihedral Angle : 41.17° between benzene rings, greater than bromo-bromo (38.5°) and bromo-nitro (32.6°) analogues due to fluorine’s smaller size and stronger electronegativity .

- Hydrogen Bonding : Exhibits N–H⋯O interactions, stabilizing crystal packing .

4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (II) :

Heterocyclic and Aromatic Modifications

- 4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide (III): Bioactivity: Inhibits sphingomyelinase D (SMase D) with dose-dependent activity (>20% inhibition) .

- 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (IV): CAS: 858186-27-3 . Electron Effects: Methoxy groups act as electron donors, altering electronic distribution and solubility .

Crystallographic and Physical Properties

- Hirshfeld Surface Analysis : Nitro-substituted analogues exhibit greater polar surface areas due to nitro groups, while bromo/fluoro derivatives show stronger halogen interactions .

Biological Activity

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide (CAS Number: 4655-44-1) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H9BrClNO2S

- Molecular Weight : 358.638 g/mol

- Chemical Structure : The compound features a sulfonamide group, a bromine atom, and a chlorophenyl moiety which contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-bromo-N-(chlorophenyl-methylene)-benzenesulfonamide against various bacterial strains. The presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl ring enhances its interaction with bacterial cell walls.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antifungal Activity

The compound has also shown antifungal properties, particularly against pathogenic fungi. Its mechanism appears to involve disruption of fungal cell membranes.

Table 2: Antifungal Activity Against Various Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Candida albicans | 32 | |

| Aspergillus niger | 64 |

Anticancer Activity

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide has demonstrated significant anticancer properties in various cancer cell lines. It induces apoptosis and inhibits cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited dose-dependent cytotoxicity.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HCT-116 | 20 | Cell cycle arrest |

The biological activity of 4-bromo-N-(chlorophenyl-methylene)-benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and fungal metabolism.

- Cell Membrane Disruption : It compromises the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.